1,2-Dicyclohexylbenzene
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Overview
Description
3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile is an organic compound known for its vibrant orange-red color. It is commonly used as a dye, particularly in the textile and plastic industries. The compound is characterized by its azo group, which is responsible for its color properties, and its nitrile groups, which contribute to its chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile typically involves the reaction of 4-nitroaniline with a diazonium salt, followed by coupling with a suitable aromatic amine. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various aromatic amines .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reaction time to optimize the formation of the desired product. The final product is usually purified through recrystallization or chromatography to achieve the required purity for its applications .
Chemical Reactions Analysis
Types of Reactions
3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The compound can be oxidized to form nitroso derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile groups under basic conditions.
Major Products Formed
Reduction: Amines
Oxidation: Nitroso derivatives
Substitution: Substituted nitriles
Scientific Research Applications
3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile and plastic industries for dyeing fabrics and plastics
Mechanism of Action
The compound exerts its effects primarily through its azo and nitrile groups. The azo group is responsible for its color properties, while the nitrile groups contribute to its chemical reactivity. The compound can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and van der Waals interactions. These interactions can lead to changes in the structure and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Disperse Orange 44: Similar in structure but contains a chloro group instead of a nitro group.
2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol: Contains an ethanol group instead of a nitrile group
Uniqueness
3,3’-((4-((4-Nitrophenyl)azo)phenyl)imino)bispropiononitrile is unique due to its combination of azo and nitrile groups, which provide both color properties and chemical reactivity. This makes it versatile for various applications in dyeing, staining, and chemical synthesis .
Properties
CAS No. |
4575-44-4 |
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Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
1,2-dicyclohexylbenzene |
InChI |
InChI=1S/C18H26/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2 |
InChI Key |
OQXMLPWEDVZNPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2C3CCCCC3 |
Origin of Product |
United States |
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